molecular formula C13H14N2S B1211008 2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B1211008
M. Wt: 230.33 g/mol
InChI Key: MVZRNZSNBHONEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is an aryl sulfide.

Scientific Research Applications

Antibacterial and Antifungal Activity

A study by Demchenko et al. (2021) focused on synthesizing a range of quaternary salts derived from 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles, including variants similar to the compound . The synthesized compounds demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli, highlighting potential applications in combating microbial infections (Demchenko et al., 2021).

Synthesis of Nitro Derivatives

Kavina et al. (2018) explored the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to the synthesis of various nitro derivatives. These derivatives are essential for further chemical modifications and have potential applications in the development of new compounds with varied biological activities (Kavina et al., 2018).

Synthesis Methodologies

Further, Kavina et al. (2018) described methods for synthesizing various derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, providing valuable insights into the chemical modification and potential applications of these compounds in various fields, including medicinal chemistry (Kavina et al., 2018).

Functionalization for Drug Development

Gallagher and Adams (1989) demonstrated the activation and functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, which could be crucial for developing new pharmaceutical compounds with improved efficacy and specificity (Gallagher & Adams, 1989).

properties

Product Name

2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C13H14N2S/c1-2-5-11(6-3-1)10-16-13-9-15-8-4-7-12(15)14-13/h1-3,5-6,9H,4,7-8,10H2

InChI Key

MVZRNZSNBHONEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)SCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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